molecular formula C15H10Br3NO B2792766 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole CAS No. 90960-72-8

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole

Cat. No. B2792766
CAS RN: 90960-72-8
M. Wt: 459.963
InChI Key: IMZAXSLZUQYAOH-UHFFFAOYSA-N
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Description

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique structure and potential applications. This compound belongs to the class of carbazole derivatives and has been synthesized by various methods.

Mechanism of Action

The mechanism of action of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is not well-understood. However, it has been reported to have good electron transport properties, which can potentially be attributed to its unique structure. The carbazole moiety in the compound is known to have good pi-conjugation, which can facilitate the movement of electrons.
Biochemical and physiological effects:
There is limited information available on the biochemical and physiological effects of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. However, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is its unique structure, which makes it a potential candidate for use in various applications. Additionally, it has been reported to have good solubility in common organic solvents, making it easy to handle in the lab. However, one of the limitations of this compound is its high cost, which can limit its use in large-scale experiments.

Future Directions

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has the potential for use in various applications, and there are several future directions that can be explored. One of the potential directions is the development of new synthetic methods that can improve the yield and reduce the cost of the compound. Additionally, further studies can be conducted to understand the mechanism of action and optimize its properties for use in organic electronics. Furthermore, the potential use of this compound in other fields, such as catalysis and drug discovery, can also be explored.
Conclusion:
In conclusion, 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole is a unique chemical compound that has gained significant attention in the field of organic chemistry. It has potential applications in various fields, including organic electronics, catalysis, and drug discovery. Although there is limited information available on its biochemical and physiological effects, it has been reported to have low toxicity and has not shown any significant adverse effects in animal studies. Further research is needed to explore its potential applications and optimize its properties for use in various fields.

Synthesis Methods

Several methods have been reported for the synthesis of 1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole. One of the commonly used methods involves the reaction of 9-oxiran-2-ylmethylcarbazole with bromine in the presence of a Lewis acid catalyst. Another method involves the reaction of 9H-carbazole with 1,3,6-tribromo-2,5-dimethoxybenzene in the presence of a palladium catalyst. Both methods have been reported to give good yields of the compound.

Scientific Research Applications

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole has been studied for its potential applications in various fields. One of the significant applications of this compound is in the field of organic electronics. It has been reported to have good electron transport properties, making it a potential candidate for use in organic semiconductors. Additionally, it has been studied for its potential use in the development of OLEDs (organic light-emitting diodes) and solar cells.

properties

IUPAC Name

1,3,6-tribromo-9-(oxiran-2-ylmethyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Br3NO/c16-8-1-2-14-11(3-8)12-4-9(17)5-13(18)15(12)19(14)6-10-7-20-10/h1-5,10H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAXSLZUQYAOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN2C3=C(C=C(C=C3)Br)C4=C2C(=CC(=C4)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Br3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,6-tribromo-9-(oxiran-2-ylmethyl)-9H-carbazole

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